

Introduction: The Strategic Value of Fluorinated Scaffolds

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Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzylamine

CAS No.: 93071-82-0

Cat. No.: B1318763

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In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^[1] Among the myriad of fluorinated building blocks, substituted benzylamines are of particular importance due to their prevalence in pharmacologically active agents.

This technical guide provides a comprehensive overview of **2-Fluoro-5-methylbenzylamine**, a versatile synthetic intermediate. While this specific molecule is not extensively documented in public literature, its synthesis and reactivity can be reliably predicted from its constituent parts: a fluorinated aromatic ring and a primary benzylic amine. As Senior Application Scientists, we often work with novel or sparsely characterized reagents. Therefore, this guide is structured to not only present known data but also to explain the causal logic behind predicting its properties, designing its synthesis, and utilizing it in drug discovery workflows, leveraging data from its direct precursors and close structural analogs.

Physicochemical and Structural Properties

The properties of **2-Fluoro-5-methylbenzylamine** can be reliably estimated based on its structure and data from analogous compounds. Its key precursor is 2-Fluoro-5-methylbenzaldehyde.[2] The addition of the aminomethyl group will predictably alter properties like boiling point and polarity.

Predicted and Comparative Physicochemical Data

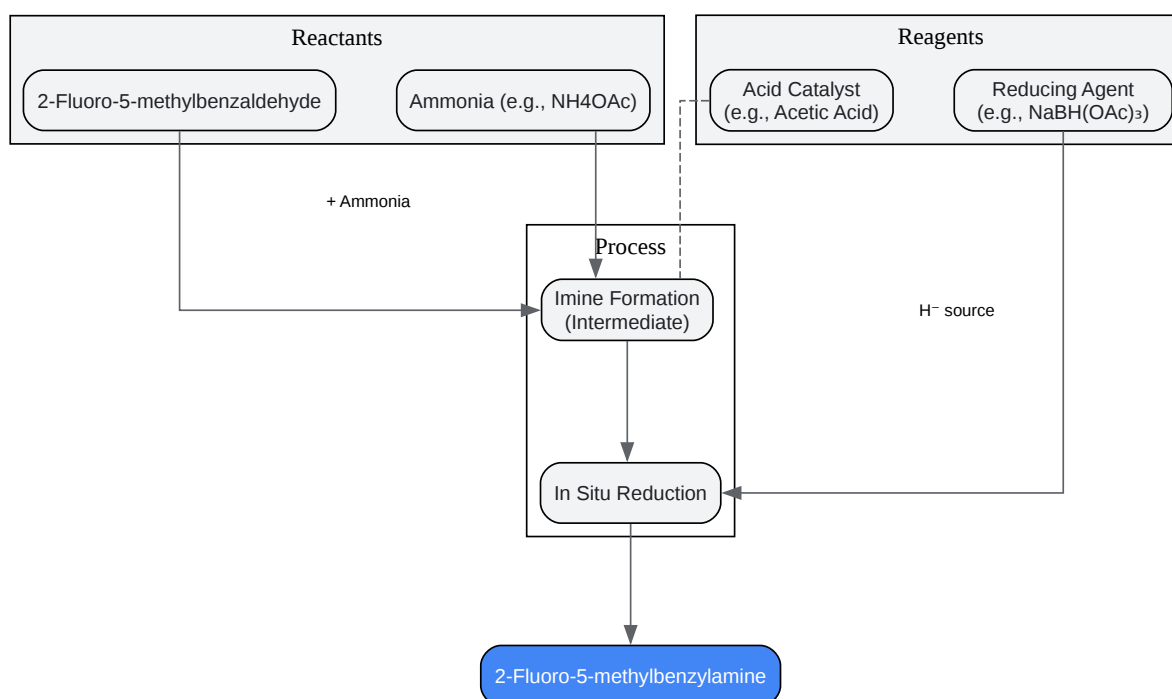
Property	2-Fluoro-5-methylbenzylamine (Predicted/Estimated)	2-Fluoro-5-methylbenzaldehyde (Precursor)[2]	2-Fluoro-N-methylbenzylamine (Analog) [3]	4-Methylbenzylamine (Analog) [4]
CAS Number	Not assigned	93249-44-6	399-30-4	104-84-7
Molecular Formula	C ₈ H ₁₀ FN	C ₈ H ₇ FO	C ₈ H ₁₀ FN	C ₈ H ₁₁ N
Molecular Weight	139.17 g/mol	138.14 g/mol	139.17 g/mol	121.18 g/mol
Appearance	Colorless to light yellow liquid (Expected)	-	Colorless to Tan Liquid	-
Boiling Point	> 180 °C (Atmospheric)	-	73 °C / 12 mmHg	-
Density	~1.05 g/mL (Expected)	-	1.047 g/mL	-
Refractive Index	~1.51 (Expected)	-	n ₂₀ /D 1.5010	-

Synthesis and Mechanistic Considerations: Reductive Amination

The most direct and industrially scalable method for preparing **2-Fluoro-5-methylbenzylamine** is through the reductive amination of its aldehyde precursor, 2-Fluoro-5-methylbenzaldehyde.

This reaction proceeds via the formation of an intermediate imine (or its protonated form, an iminium ion), which is then reduced in situ to the target amine.[5]

The choice of reducing agent is critical for the success of this one-pot reaction. Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) are preferred reagents.[6] They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the iminium ion intermediate. This selectivity is key to achieving high yields and avoiding the formation of the corresponding alcohol as a byproduct.[6]



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Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-methylbenzylamine

Disclaimer: This is a representative protocol based on established chemical principles.^[7] It should be performed by trained professionals with appropriate safety precautions.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-methylbenzaldehyde (1.0 eq).
- **Solvent Addition:** Dissolve the aldehyde in a suitable solvent such as methanol or dichloromethane (approx. 0.5 M concentration).
- **Amine Source:** Add ammonium acetate (1.5 - 2.0 eq) to the solution. This serves as the ammonia source and a buffer.
- **Imine Formation:** Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate the formation of the iminium ion intermediate.^[7] Allow the mixture to stir at room temperature for 30-60 minutes.
- **Reduction:** Slowly add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.2 - 1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any effervescence or exotherm.
- **Reaction Monitoring:** Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
- **Workup:**
 - Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purification: The crude product can be purified by silica gel column chromatography to yield the pure **2-Fluoro-5-methylbenzylamine**.

Spectroscopic Characterization

Confirming the structure of the synthesized product is a critical, self-validating step. The following are the expected spectroscopic signatures for **2-Fluoro-5-methylbenzylamine**, based on data from analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ^1H NMR:
 - Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.9-7.4 ppm). The protons will exhibit coupling to each other and to the fluorine atom (H-F coupling).
 - Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the amine protons) around 3.8-4.0 ppm.
 - Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm.
 - Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.5-2.5 ppm) and is exchangeable with D₂O.
- ^{13}C NMR:
 - Expected signals for all 8 carbons, with the carbon directly attached to the fluorine showing a large one-bond C-F coupling constant. The other aromatic carbons will show smaller two- and three-bond C-F couplings.
- ^{19}F NMR:
 - A single resonance is expected for the fluorine atom. Its chemical shift will be in the typical range for an aryl fluoride.[\[11\]](#)[\[12\]](#) The signal will likely be split into a multiplet due to coupling with the ortho and meta aromatic protons.
- IR Spectroscopy:
 - N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine.

- C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm^{-1} .
- N-H Bend: A band around 1600 cm^{-1} .
- C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically around $1200\text{-}1250\text{ cm}^{-1}$.
- Mass Spectrometry (EI):
 - Molecular Ion (M^+): A peak at $m/z = 139$.
 - Major Fragment: A prominent peak at $m/z = 122$, corresponding to the loss of the amino group ($-\text{NH}_3$). The most abundant fragment is often the benzyl cation ($m/z = 124$).^[10]

Reactivity and Applications in Drug Discovery

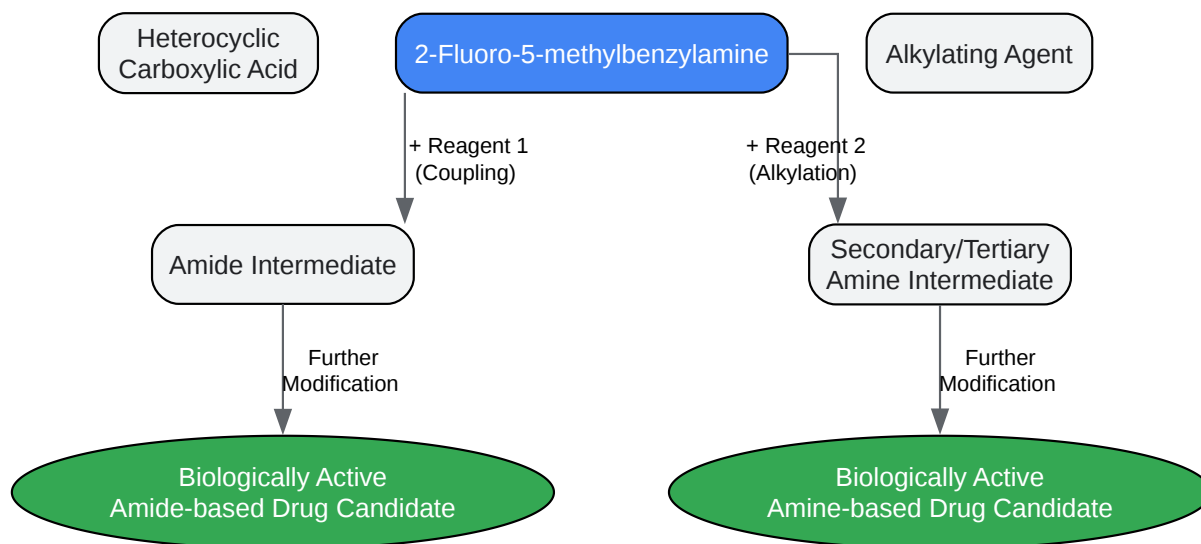
2-Fluoro-5-methylbenzylamine is a bifunctional molecule, offering two primary points for synthetic elaboration: the nucleophilic primary amine and the substituted aromatic ring.

- Amine-Based Reactions: The primary amine is a potent nucleophile, making it an ideal handle for forming amides, sulfonamides, ureas, and secondary or tertiary amines. These functional groups are ubiquitous in pharmaceutical agents. For instance, acylation of the amine with a substituted benzoyl chloride is a common step in the synthesis of enzyme inhibitors.
- Aromatic Ring Modifications: While the fluorine and methyl groups direct the regioselectivity of electrophilic aromatic substitution, such reactions are less common than using the amine handle. The true value lies in using the entire substituted benzylamine moiety as a single building block.

Case Study: A Building Block for Complex Heterocycles

Fluorinated benzylamine and benzamide scaffolds are frequently used in the development of kinase inhibitors and other targeted therapies. For example, the complex molecule 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][13]triazin-2-yl]benzamide is a subject of pharmaceutical formulation patents for cancer treatment.^[14] This highlights the industry's reliance on building blocks where a fluorinated ring is linked to a nitrogen-containing side chain.

2-Fluoro-5-methylbenzylamine serves as a direct precursor to such structures.



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Caption: Synthetic utility as a core building block.

Safety, Handling, and Storage

As with any benzylic amine, **2-Fluoro-5-methylbenzylamine** is expected to be corrosive and requires careful handling. The safety profile can be inferred from SDS data for closely related compounds.^{[15][16]}

- Hazard Classification:
 - Corrosive: Expected to cause severe skin burns and eye damage.^[16]
 - Irritant: May cause respiratory irritation.^[17]
 - Handling: Use only in a well-ventilated area, preferably a chemical fume hood.^[18] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[15]
- First Aid:

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
- Inhalation: Move the person to fresh air.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
 - Keep away from incompatible materials such as strong oxidizing agents and acids.[4] Some benzylamines are air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[16]

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